Mass Shift for MS/MS Internal Standardization: 13C3-Labeled vs. Unlabeled
5-Acetoxy-3-chloro-2-pentanone-13C3 exhibits a +3 Da mass shift relative to the unlabeled parent compound due to the incorporation of three ¹³C atoms . In contrast, the unlabeled analog shows no mass shift, while deuterated isotopologs may exhibit hydrogen-deuterium exchange or altered chromatographic retention times [1]. This 3 Da difference is sufficient to avoid isotopic overlap in quadrupole-based MS instruments while remaining close enough to preserve co-elution characteristics essential for matrix effect correction .
| Evidence Dimension | Molecular weight difference (Da) |
|---|---|
| Target Compound Data | 181.59 g/mol |
| Comparator Or Baseline | Unlabeled 5-acetoxy-3-chloro-2-pentanone: 178.61 g/mol |
| Quantified Difference | +3 Da mass shift |
| Conditions | Calculated based on molecular formulas (C₄¹³C₃H₁₁ClO₃ vs C₇H₁₁ClO₃) |
Why This Matters
This precise mass shift enables the compound to function as a near-ideal internal standard for LC-MS/MS quantification of the unlabeled analyte in complex biological matrices.
- [1] Pharmaffiliates. (2025). 5-Acetoxy-3-chloro-2-pentanone-13C3. Catalogue number: PA STI 001750. View Source
